4-(Tert-butyl)-N-(6-hydroxy-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl)benzenesulfonamide
Overview
Description
Bosentan Impurity D is an impurity of Bosentan.
Mechanism of Action
Target of Action
Bosentan Impurity D, also known as o-Deshydroxyethyl bosentan or 4-(Tert-butyl)-N-(6-hydroxy-5-(2-methoxyphenoxy)-[2,2’-bipyrimidin]-4-yl)benzenesulfonamide, primarily targets the endothelin receptors A and B (ET-A and ET-B) . These receptors play a crucial role in the regulation of vascular tone and cell proliferation .
Mode of Action
Bosentan Impurity D acts as a competitive antagonist on the endothelin receptors . It displaces the endogenous binding partner, endothelin-1 (ET-1), from its binding sites . This action blocks the vasoconstrictive effects of ET-1, leading to vasodilation and a reduction in blood pressure .
Biochemical Pathways
The primary biochemical pathway affected by Bosentan Impurity D is the endothelin signaling pathway . By blocking the action of ET-1 on its receptors, Bosentan Impurity D inhibits the downstream effects of this pathway, which include vasoconstriction and cell proliferation .
Pharmacokinetics
After intravenous administration, Bosentan displays a two-compartment, target-mediated drug disposition (TMDD) model
Result of Action
The primary result of Bosentan Impurity D’s action is the reduction of pulmonary arterial hypertension (PAH) . By blocking the vasoconstrictive effects of ET-1, it promotes vasodilation, leading to a decrease in blood pressure . This can improve exercise ability and decrease the rate of clinical worsening in patients with PAH .
Biochemical Analysis
Biochemical Properties
It is known that Bosentan, the parent compound, interacts with the endothelin receptors ETA and ETB
Cellular Effects
Bosentan has been shown to block the action of endothelin molecules, which would otherwise promote narrowing of the blood vessels and lead to high blood pressure
Molecular Mechanism
The molecular mechanism of Bosentan Impurity D is not well established. Bosentan is known to block the binding of endothelin to its receptors, thereby negating endothelin’s deleterious effects . It is possible that Bosentan Impurity D may have a similar mechanism of action.
Temporal Effects in Laboratory Settings
It is known that Bosentan has a terminal half-life of about 5.4 hours
Dosage Effects in Animal Models
There is currently no available data on the dosage effects of Bosentan Impurity D in animal models. Studies on Bosentan have shown that it inhibits the pressor response to big ET-1 both after intravenous and oral administration .
Metabolic Pathways
Bosentan is metabolized in the liver by the cytochrome P450 enzymes CYP2C9 and CYP3A4 (and possibly CYP2C19), producing three metabolites . It is possible that Bosentan Impurity D may be metabolized through similar pathways.
Transport and Distribution
Bosentan is mainly eliminated from the body by hepatic metabolism and subsequent biliary excretion of the metabolites .
Properties
IUPAC Name |
4-tert-butyl-N-[5-(2-methoxyphenoxy)-6-oxo-2-pyrimidin-2-yl-1H-pyrimidin-4-yl]benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O5S/c1-25(2,3)16-10-12-17(13-11-16)36(32,33)30-21-20(35-19-9-6-5-8-18(19)34-4)24(31)29-23(28-21)22-26-14-7-15-27-22/h5-15H,1-4H3,(H2,28,29,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REEANFGHAAWSIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=O)NC(=N2)C3=NC=CC=N3)OC4=CC=CC=C4OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174227-14-6 | |
Record name | o-Deshydroxyethyl bosentan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174227146 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[6-hydroxy-5-(2- methoxyphenoxy)-2-(pyrimidin-2-yl)pyrimidin-4-yl]-4-tert-butyl benzene sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | O-DESHYDROXYETHYL BOSENTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B7A5GJ8V8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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